molecular formula C9H13NO2 B6597499 decahydrocyclohepta[c]pyrrole-1,3-dione CAS No. 4432-21-7

decahydrocyclohepta[c]pyrrole-1,3-dione

Cat. No.: B6597499
CAS No.: 4432-21-7
M. Wt: 167.20 g/mol
InChI Key: HAIRZFFPWCTTKP-UHFFFAOYSA-N
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Description

Decahydrocyclohepta[c]pyrrole-1,3-dione is a heterocyclic compound with a unique structure that includes a seven-membered ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydrocyclohepta[c]pyrrole-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of lithium diisopropylamide (LDA) as a strong base in tetrahydrofuran (THF) at low temperatures (around -78°C) to facilitate the formation of the desired ring structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Decahydrocyclohepta[c]pyrrole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

Decahydrocyclohepta[c]pyrrole-1,3-dione has been extensively studied for its applications in several scientific fields:

Mechanism of Action

The mechanism by which decahydrocyclohepta[c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being used .

Comparison with Similar Compounds

Uniqueness: Decahydrocyclohepta[c]pyrrole-1,3-dione is unique due to its specific ring structure and stability, which make it suitable for a wide range of applications, from pharmaceuticals to organic electronics. Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility .

Properties

IUPAC Name

4,5,6,7,8,8a-hexahydro-3aH-cyclohepta[c]pyrrole-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c11-8-6-4-2-1-3-5-7(6)9(12)10-8/h6-7H,1-5H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIRZFFPWCTTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(CC1)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701242337
Record name Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4432-21-7
Record name Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4432-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydrocyclohepta[c]pyrrole-1,3(2H,3aH)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701242337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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